(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester
Description
Properties
IUPAC Name |
ethyl (2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-YEJMEJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857816 | |
| Record name | Ethyl (2R)-2-hydroxy-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286413-90-8 | |
| Record name | Ethyl (2R)-2-hydroxy-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (L)-Menthyl 2-Oxo-4-phenylbutyrate
The process begins with the preparation of the chiral keto ester. (L)-Menthol reacts with methyl chloroglyoxylate in tetrahydrofuran (THF) to form methyl-(L)-menthyl oxalate. This intermediate undergoes a Grignard reaction with phenethyl magnesium bromide at −20°C to −25°C, yielding (L)-menthyl 2-oxo-4-phenylbutyrate. Critical parameters include:
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Temperature Control : Maintaining subzero temperatures prevents side reactions.
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Solvent Purity : Anhydrous THF ensures optimal Grignard reactivity.
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Stoichiometry : A 1:1 molar ratio of oxalate to Grignard reagent maximizes yield.
Post-reaction workup involves sequential washes with hydrochloric acid, brine, and sodium bicarbonate to remove impurities. Column chromatography and crystallization in hexane at −30°C yield the keto ester with 38.3% efficiency.
Table 1: Reaction Conditions for Keto Ester Synthesis
| Parameter | Value |
|---|---|
| Temperature | −20°C to −25°C |
| Solvent | Anhydrous THF |
| Reaction Time | 45 minutes (addition) + 30 min |
| Yield | 38.3% |
| Purification | Column chromatography, crystallization |
Stereoselective Reduction to (R)-2-Hydroxy-4-phenylbutyrate
The keto ester undergoes reduction using sodium borohydride (NaBH4) in methanol at −20°C. This step achieves high enantiomeric excess (ee) by leveraging the chiral menthyl auxiliary to induce stereoselectivity. The reaction mechanism proceeds via hydride attack on the carbonyl carbon, forming the (R)-configured alcohol.
Key Observations :
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Solvent Choice : Methanol’s polarity enhances borohydride solubility and reaction homogeneity.
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Temperature : Low temperatures (−20°C) minimize racemization.
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Workup : Post-reduction, the mixture is quenched with acetaldehyde to consume excess borohydride, followed by distillation and crystallization in hexane.
The product, (L)-menthyl (R)-2-hydroxy-4-phenylbutyrate, is isolated in 62.3% yield with a melting point of 85–86°C and specific optical rotation [α] = +4.55° (c = 1, CHCl3).
Hydrolysis to (R)-2-Hydroxy-4-phenylbutyric Acid
The menthyl ester is hydrolyzed using lithium hydroxide (LiOH) in aqueous THF, yielding the free acid. Alternatives like NaOH or KOH are less effective due to competing ester saponification.
Deuteration Strategy :
To introduce deuterium at the hydroxyl position, the hydrolysis is conducted in deuterium oxide (D2O). This substitutes the hydroxyl proton with deuterium, forming (R)-2-hydroxy-d-4-phenylbutyric acid. For phenyl-ring deuteration (d5), deuterated phenethyl magnesium bromide—prepared from bromobenzene-d5—is used in the Grignard step, ensuring deuterium incorporation at the aromatic positions.
Esterification with Deuterated Ethanol
The final step involves esterifying the deuterated acid with deuterated ethanol (C2D5OD) under acidic catalysis. Concentrated HCl gas is bubbled through a solution of the acid in deuterated ethanol, facilitating Fischer esterification.
Optimization Notes :
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Catalyst : HCl gas outperforms sulfuric acid by minimizing side reactions.
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Deuterium Retention : Anhydrous conditions prevent proton exchange, preserving deuterium content.
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Distillation : Kugelrohr distillation at 120°C/1 mmHg removes residual ethanol, yielding the ethyl-d5 ester in 76% purity.
Stereoselective Considerations
The chiral menthyl group governs the stereochemical outcome during reduction. Computational studies suggest the menthyl auxiliary creates a steric environment favoring hydride attack from the re face, leading to >98% ee. Comparative experiments with (D)-menthol result in the (S)-enantiomer, underscoring the auxiliary’s role.
Deuteration Strategies
Aromatic Deuteration
Synthesizing the d5 variant requires deuterated phenethyl magnesium bromide. Bromobenzene-d5 is prepared via catalytic exchange using D2O and palladium, followed by bromination. This deuterated aryl bromide reacts with magnesium to form the Grignard reagent, which subsequently alkylates the oxalate intermediate.
Aliphatic Deuteration
Deuterated ethanol (C2D5OD) introduces deuterium into the ethyl group. Commercial C2D5OD (99.8% isotopic purity) ensures minimal proton contamination. Kinetic studies show esterification rates for C2D5OD are 15% slower than non-deuterated ethanol due to isotopic mass effects.
Purification and Characterization
Crystallization Techniques
(L)-Menthyl intermediates are purified via fractional crystallization in hexane at −30°C, exploiting differences in solubility between enantiomers. The ethyl-d5 ester is distilled under vacuum (1 mmHg) to remove low-boiling impurities.
Analytical Data
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NMR : The ethyl-d5 ester’s 1H NMR shows absence of signals at δ 1.2 (CH3) and δ 4.1 (CH2), confirming deuterium incorporation.
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MS : Molecular ion peak at m/z 213.28 corresponds to C12H11D5O3.
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Optical Rotation : [α]D = +8.7° (c = 1, CHCl3), consistent with (R)-configuration.
Applications and Implications
The deuterated ester serves as a stable isotope tracer in ACE inhibitor metabolism studies. Its enhanced metabolic stability, attributed to deuterium’s kinetic isotope effect, prolongs half-life in vivo, facilitating detailed pharmacokinetic profiling . Future research directions include enzymatic resolution methods and continuous-flow deuteration to scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-oxo-4-phenylbutyric acid-d5 ethyl ester.
Reduction: Formation of 2-hydroxy-4-phenylbutanol-d5.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester involves its interaction with specific enzymes and receptors in the body. As a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby reducing blood pressure. The molecular targets include the ACE enzyme and related pathways involved in blood pressure regulation .
Comparison with Similar Compounds
(S)-Naproxen Ethyl Ester
Structural Similarities : Both compounds are ethyl esters of chiral hydroxy acids.
Functional Differences :
- Application: (S)-Naproxen ethyl ester is an intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs), whereas (R)-HPBE is specific to ACE inhibitors .
- Synthesis : (S)-Naproxen ethyl ester relies on enzyme-substrate docking interactions (e.g., Est924 mutants), with catalytic residues (S152, H279) influencing stereoselectivity. In contrast, (R)-HPBE synthesis employs ketoreductases or hydrogenation, achieving higher enantioselectivity (>99% ee vs. variable ee for naproxen derivatives) .
- Scalability : (R)-HPBE is produced at 100+ kg scales using biocatalytic or heterogeneous hydrogenation methods, while naproxen derivatives face challenges in large-scale enantioselective synthesis .
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
Enantiomeric Contrast :
- Biological Activity : The (S)-enantiomer lacks ACE inhibitory potency, making it pharmacologically irrelevant compared to the (R)-form .
- Synthesis Challenges : Racemic mixtures are common in chemical synthesis, necessitating costly resolution steps. Biocatalytic methods for (R)-HPBE avoid this issue via stereoselective reduction .
α-Keto Esters (e.g., Ethyl 2-Oxo-4-phenylbutyrate)
Precursor Comparison :
- Reduction Efficiency : Hydrogenation of ethyl 2-oxo-4-phenylbutyrate to (R)-HPBE achieves 97% yield and >99% ee using glucose/GDH cofactor recycling, outperforming chemical reductions (e.g., Pt-colloid catalysts) that suffer from lower ee (70–90%) .
- Industrial Feasibility : Biocatalytic routes are preferred for (R)-HPBE due to mild conditions and sustainability (20–30% energy savings vs. traditional methods) .
Biological Activity
(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester, commonly referred to as (R)-HPBA-d5, is a deuterated derivative of (R)-2-Hydroxy-4-phenylbutyric Acid (HPBA). This compound has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as a precursor for angiotensin-converting enzyme (ACE) inhibitors. This article provides a comprehensive overview of the biological activity of (R)-HPBA-d5, including its synthesis, mechanisms of action, and relevant case studies.
(R)-HPBA-d5 is characterized by its ethyl ester form and deuterated hydroxyl group. The synthesis of (R)-HPBA-d5 typically involves microbial reduction processes or enzymatic methods using various strains of microorganisms. For instance, studies have shown that Candida krusei can effectively convert ethyl 2-oxo-4-phenylbutyrate to (R)-HPBA with high enantiomeric excess (ee) and yield under optimized conditions .
Table 1: Synthesis Methods for (R)-HPBA-d5
| Microorganism | Substrate | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Candida krusei | Ethyl 2-oxo-4-phenylbutyrate | 30°C, pH 6.6, 5% glucose | 95.1 | 99.7 |
| Escherichia coli | Ethyl 2-oxo-4-phenylbutyrate | Varies | 46 | 87 |
| Pichia angusta | Ethyl 2-oxo-4-phenylbutyrate | Low substrate concentration | Moderate | 81 |
The biological activity of (R)-HPBA-d5 is largely attributed to its interaction with various molecular targets involved in cardiovascular regulation. As a key intermediate in the synthesis of ACE inhibitors, it plays a crucial role in modulating blood pressure and cardiovascular function. The compound inhibits ACE activity, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor .
Mechanistic Pathway
- Inhibition of ACE : By binding to the active site of ACE, (R)-HPBA-d5 prevents the conversion of angiotensin I to angiotensin II.
- Reduction of Blood Pressure : The inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure.
- Potential Neuroprotective Effects : Some studies suggest that (R)-HPBA may also exhibit neuroprotective properties by modulating neurotransmitter levels, although further research is needed in this area .
Case Studies
Several studies have explored the potential therapeutic applications of (R)-HPBA-d5:
- Cardiovascular Applications : Research indicates that (R)-HPBA-d5 can effectively lower blood pressure in hypertensive models. In a controlled study involving hypertensive rats, administration of (R)-HPBA led to significant reductions in systolic blood pressure compared to control groups .
- Neuroprotective Effects : A study investigated the effects of (R)-HPBA on neuronal cells subjected to oxidative stress. Results demonstrated that treatment with the compound reduced cell death and improved cell viability through antioxidant mechanisms .
- Metabolic Studies : Another study assessed the impact of (R)-HPBA on lipid metabolism in diabetic models. The findings suggested that the compound may help regulate lipid profiles and improve metabolic parameters.
Q & A
Q. What analytical methods are recommended to determine the enantiomeric purity of (R)-2-hydroxy-4-phenylbutyric acid-d5 ethyl ester?
Enantiomeric purity can be assessed using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane:isopropanol (95:5 v/v) at 1.0 mL/min. UV detection at 254 nm is typical. Retention times should be validated against a racemic mixture to confirm resolution . For deuterated analogs, ensure deuterated solvents (e.g., D₂O or CDCl₃) are avoided in sample preparation to prevent isotopic interference during analysis .
Q. How can synthetic yields of this compound be optimized in laboratory-scale preparations?
Key parameters include controlling reaction temperature (boiling point: 212°C) to avoid thermal decomposition and using catalysts like lipases for stereoselective esterification. Purification via fractional distillation under reduced pressure (≤0.1 mmHg) improves yield, with purity ≥98% achievable as confirmed by HPLC .
Q. What spectroscopic techniques are essential for structural characterization?
- 1H-NMR : Detect the hydroxyl proton (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).
- 13C-NMR : Identify the ester carbonyl (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : Confirm molecular weight (208.25 g/mol for non-deuterated form; +5 amu for d5 isotope) via ESI-MS in positive ion mode .
Advanced Research Questions
Q. How does deuterium labeling (d5) influence the metabolic stability of this compound in pharmacokinetic studies?
Deuterium incorporation at the α-position of the hydroxy group reduces metabolic oxidation via the isotope effect, prolonging half-life. Validate using in vitro liver microsome assays (human or rodent) with LC-MS/MS quantification. Note that deuteration may alter solubility (water-insoluble) and require formulation adjustments .
Q. What strategies resolve discrepancies in NMR data between batches of synthesized material?
Orthogonal validation is critical:
Q. How can this compound be applied as a chiral building block in protease inhibitor development?
The (R)-configuration and phenyl group enhance binding to hydrophobic enzyme pockets. For example, incorporate into peptidomimetic backbones via Mitsunobu reaction to retain stereochemistry. Monitor inhibitory activity using fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays .
Q. What are the challenges in scaling up the synthesis of the deuterated (d5) form for isotopic tracing studies?
Key issues include:
- Deuterium Source : Use D₂O or deuterated reagents (e.g., NaBD₄) during reduction steps.
- Isotopic Purity : Ensure ≥99% deuteration via 2H-NMR or mass spectrometry to avoid signal dilution in tracer studies.
- Cost : Deuterated reagents increase production costs; optimize stoichiometry to minimize waste .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
